![molecular formula C13H15Cl2NO2 B7564815 N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide, also known as DMOCO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOCO is a selective agonist of the sigma-1 receptor, a protein that is found in various tissues throughout the body and has been implicated in a range of physiological and pathological processes. In
作用機序
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide acts as a selective agonist of the sigma-1 receptor, binding to the receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that is involved in a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By modulating the activity of the sigma-1 receptor, N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide can affect these cellular processes and produce a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to produce a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In neurons, N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, and to modulate the activity of ion channels and receptors. In cancer cells, N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation and metastasis.
実験室実験の利点と制限
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the sigma-1 receptor, which means that it can be used to study the specific effects of sigma-1 receptor activation without affecting other cellular processes. N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers.
However, there are also some limitations to the use of N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide in lab experiments. One limitation is that it can be difficult to control the dose of N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide delivered to cells or tissues, which can affect the reproducibility of experimental results. Another limitation is that N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide can have off-target effects on other cellular processes, particularly at high concentrations.
将来の方向性
There are several future directions for research on N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide. One area of interest is the development of more selective and potent sigma-1 receptor agonists, which could have greater therapeutic potential for a range of diseases. Another area of interest is the development of sigma-1 receptor antagonists, which could be used to study the role of the sigma-1 receptor in various physiological processes. Finally, there is also interest in exploring the potential of N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide as a therapeutic agent for a range of diseases, including neurodegenerative diseases and cancer.
In conclusion, N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the sigma-1 receptor, a protein that is involved in a range of physiological and pathological processes. N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to have a range of biochemical and physiological effects, and has potential applications in neuroscience and cancer biology. While there are some limitations to its use in lab experiments, there are also many future directions for research on N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide and its potential therapeutic applications.
合成法
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide can be synthesized using a variety of methods, but one of the most common approaches is the reaction of 2,3-dichlorobenzylamine with 2-oxo-1,3-oxazolidine-4-carboxylic acid. This reaction produces N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization or chromatography.
科学的研究の応用
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to modulate the activity of the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and mood regulation. N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
In cancer biology, N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been studied for its potential as an anti-cancer agent. The sigma-1 receptor is overexpressed in many types of cancer cells, and N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to induce apoptosis (programmed cell death) in these cells. N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
特性
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-16(13(17)11-6-3-7-18-11)8-9-4-2-5-10(14)12(9)15/h2,4-5,11H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHUDNCDMZJJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

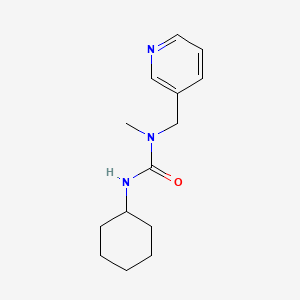
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)

![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
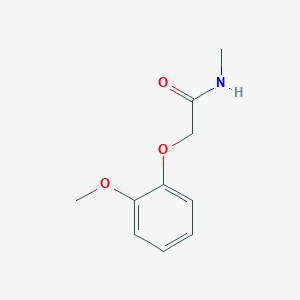
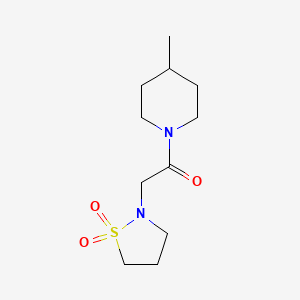
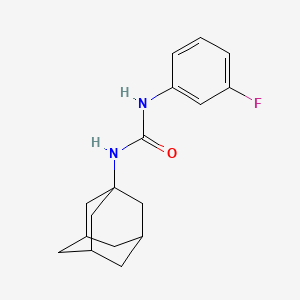
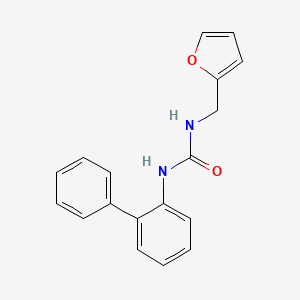
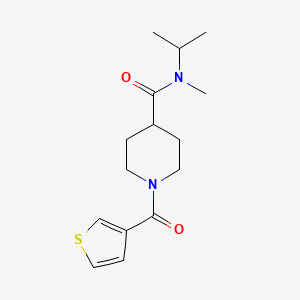
![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)